molecular formula C11H15ClN2O6 B15178975 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 90301-70-5

1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15178975
CAS No.: 90301-70-5
M. Wt: 306.70 g/mol
InChI Key: VSWBKXJDWJNKJN-BDNRQGISSA-N
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Description

1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Compounds of this nature are often designed to interfere with nucleic acid synthesis and are used in various therapeutic applications, particularly in the treatment of viral infections and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Glycosylation: The arabinofuranosyl moiety is attached to the pyrimidine base through a glycosylation reaction.

    Chlorination: The 2-chloroethyl group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione likely involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the proliferation of rapidly dividing cells, such as cancer cells or viruses.

Comparison with Similar Compounds

Similar Compounds

    1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.

    5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.

    Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Uniqueness

1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which combines the arabinofuranosyl moiety with a chloroethyl group, potentially offering distinct therapeutic advantages and a different spectrum of activity compared to other nucleoside analogs.

Properties

CAS No.

90301-70-5

Molecular Formula

C11H15ClN2O6

Molecular Weight

306.70 g/mol

IUPAC Name

5-(2-chloroethyl)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H15ClN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1-2,4H2,(H,13,18,19)/t6-,7-,8+,10-/m1/s1

InChI Key

VSWBKXJDWJNKJN-BDNRQGISSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)CCCl

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCl

Origin of Product

United States

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